2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-14-5-4-8-16(11-14)18-13-27-20-19(18)23-22(24-21(20)26)25-10-9-15-6-2-3-7-17(15)12-25/h2-8,11,13H,9-10,12H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQETTWZYCBEFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves a multi-step reaction sequence. One common approach includes the cyclization of appropriate thieno[3,2-d]pyrimidine precursors with isoquinoline derivatives.
The detailed reaction conditions often involve:
Temperature: : Usually maintained between 50-100°C.
Solvents: : Common solvents include dichloromethane (DCM), dimethyl sulfoxide (DMSO), or ethanol.
Catalysts: : Lewis acids like AlCl3 or bases like NaOH might be employed depending on the specific reaction step.
Industrial Production Methods
Industrial-scale production of this compound generally leverages batch or flow chemistry techniques to ensure high yields and purity. Optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors can significantly enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions, including:
Oxidation: : Can be oxidized using reagents like hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : Reduction can occur with agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: : Conducted typically in acetic acid or DMSO, at ambient to elevated temperatures.
Reduction: : Often done in alcohol solvents like methanol or ethanol under inert atmosphere.
Substitution: : Solvents such as acetone or DMF might be used with catalysts like Pd/C for hydrogenation reactions.
Major Products
The major products from these reactions will vary, but common outcomes include hydroxylated, reduced, or substituted derivatives maintaining the core structure.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, it serves as a precursor for various heterocyclic compounds, enabling the exploration of novel chemical spaces.
Biology
Biologically, this compound can be investigated for its interaction with biological macromolecules, offering insights into enzyme inhibition or receptor binding studies.
Medicine
In medicinal chemistry, the compound holds potential as a lead structure for developing new drugs, particularly targeting conditions that involve receptor-mediated pathways or enzymatic processes.
Industry
Industrially, materials science applications could include its use as a component in organic electronics or as a building block for specialty polymers with advanced properties.
Mechanism of Action
The precise mechanism by which 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects is highly dependent on the context of its use.
Molecular Targets: : Potential molecular targets include kinases, G-protein coupled receptors, or ion channels.
Pathways Involved: : It may interfere with signal transduction pathways such as MAPK or PI3K/AKT, influencing cellular processes like proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Table 1: Substituents and Physical Properties of Selected Thienopyrimidinones
Key Observations :
- The target compound’s 3-methylphenyl group at position 7 is distinct from halogenated or methoxy-substituted analogs (e.g., 7-(3-fluorophenyl) or 7-(4-chlorophenyl)) . Methyl groups may enhance lipophilicity compared to halogens.
- The 3,4-dihydroisoquinoline substituent at position 2 is unique; most analogs feature simpler amines (e.g., piperazinyl) or aryl groups . This bicyclic moiety could influence receptor binding kinetics due to its rigidity and electron-rich nature.
Table 2: Bioactivity Comparison of Thienopyrimidinones
Key Observations :
- The target compound’s dihydroisoquinoline group may mimic the pyrrolidine or piperazine moieties in PDE7 inhibitors (e.g., cyclopentylamino or isopropylamino derivatives) .
- Anticancer activity is highly substituent-dependent. For example, compound 19b’s 1,2,4-triazole moiety enhances cytotoxicity, suggesting that the target compound’s 3-methylphenyl group could similarly modulate activity .
Structural Insights from Molecular Docking
- Position 2: Bulky substituents (e.g., dihydroisoquinoline) may occupy hydrophobic pockets in PDE7 or EGFR, improving binding affinity .
- Position 7 : Aryl groups (e.g., 3-methylphenyl) likely interact with π-π stacking or hydrophobic residues in target proteins. Fluorine or chlorine at this position (as in ) may alter electronic properties without steric hindrance.
Biological Activity
The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one represents a novel class of thieno[3,2-d]pyrimidine derivatives that have garnered attention due to their potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a thieno[3,2-d]pyrimidine core fused with a 3,4-dihydroisoquinoline moiety and a 3-methylphenyl substituent. The molecular formula is with a molecular weight of approximately 350.47 g/mol.
Biological Activity Overview
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit a variety of biological activities including:
- Anticancer Activity : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : They possess antimicrobial activity against several bacterial strains.
- Inhibition of Protein Targets : Some derivatives have been identified as inhibitors of specific enzymes involved in cancer and inflammatory pathways.
Anticancer Activity
A study highlighted the compound's ability to inhibit cell proliferation in cancer models. For instance, derivatives with similar structural features demonstrated potent activity against leukemia cells with IC50 values in the nanomolar range. Specifically, compounds targeting protein arginine methyltransferase 5 (PRMT5) displayed IC50 values as low as 8.5 nM, indicating strong inhibitory effects on tumor growth in xenograft models .
Antimicrobial Properties
Thieno[3,2-d]pyrimidines have been reported to exhibit broad-spectrum antimicrobial activity. A related compound showed efficacy against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thieno[3,2-d]pyrimidine scaffold can enhance antibacterial potency .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Key Enzymes : For example, selective inhibition of phosphodiesterase (PDE) enzymes has been documented, which plays a crucial role in modulating inflammatory responses .
- Interaction with Receptors : Some compounds act as allosteric modulators at dopamine receptors, enhancing receptor signaling without directly activating the receptor .
Case Studies and Experimental Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
